Specific Scientific Field: Biochemistry and Metabolism
Summary of the Application: CP-640186 is used as an allosteric acetyl-CoA carboxylase (ACC) inhibitor for pharmacological inhibition of lipogenesis . This process is essential for the synthesis of fatty acids.
Methods of Application: The compound is applied in its hydrochloride form. It’s used to determine if fatty acid synthesis is essential for brown adipose tissue (BAT) whitening .
Results or Outcomes: The application of CP-640186 has shown to inhibit the process of lipogenesis, which is the metabolic formation of fat .
Specific Scientific Field: Virology
Summary of the Application: CP-640186 has been found to effectively inhibit Dengue Virus (DENV) infection .
Methods of Application: The compound is used to regulate ACC phosphorylation, which has been found to correlate inversely with DENV replication .
Results or Outcomes: The application of CP-640186 reduced DENV infection in cell cultures and in a mouse model .
CP 640186, also known as Acetyl-CoA Carboxylase Inhibitor IV, is a synthetic compound that functions as a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC). This enzyme plays a crucial role in fatty acid metabolism by catalyzing the conversion of acetyl-CoA to malonyl-CoA, which is a key step in fatty acid synthesis. The chemical structure of CP 640186 includes an anthracene moiety and a morpholine group, contributing to its unique binding properties and biological activity. The empirical formula for CP 640186 is C₃₀H₃₅N₃O₃, and it is typically supplied as a hydrochloride salt .
CP 640186 exhibits uncompetitive inhibition with respect to ATP, with reported IC₅₀ values of approximately 53 nM and 61 nM for the rat liver ACC1 and ACC2 isoforms, respectively . The compound binds to the carboxyltransferase domain of ACC, blocking the binding of biotin substrate without requiring significant conformational changes in the enzyme . This interaction has been elucidated through crystallographic studies that reveal the binding mode of CP 640186 at the dimeric interface of the ACC complex .
CP 640186 has demonstrated significant biological activity beyond its role as an ACC inhibitor. Research indicates that it can effectively inhibit viral infections, particularly dengue virus and Zika virus, by disrupting lipid synthesis necessary for viral proliferation. In vivo studies have shown that administration of CP 640186 improves survival rates in models infected with dengue virus . Furthermore, it has been observed to lower body fat mass and improve insulin sensitivity by stimulating fatty acid oxidation in skeletal muscle .
The synthesis of CP 640186 involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Specific methodologies may vary among research groups, but common approaches include:
Detailed synthetic routes can be found in chemical literature focusing on ACC inhibitors .
CP 640186 is primarily utilized in research settings to study metabolic pathways involving fatty acid synthesis and oxidation. Its inhibition of ACC makes it valuable in:
Studies have shown that CP 640186 interacts specifically with conserved residues within the active site of ACC, such as Gly-2162 and Glu-2230. This interaction is characterized by hydrogen bonding between the carbonyl oxygen atoms of CP 640186 and these residues, which stabilizes its binding . Additionally, comparative docking studies have identified similar compounds that exhibit comparable binding modes but may differ in their efficacy or selectivity against ACC.
Several compounds exhibit structural or functional similarities to CP 640186. These include:
Compound | IC₅₀ (nM) | Mechanism | Unique Features |
---|---|---|---|
CP 640186 | 53/61 | Uncompetitive inhibition | Anthracene moiety |
Pinoxaden | ~50 | Competitive inhibition | Different structural motif |
Compound 7a | Higher | Similar binding site | Additional hydrogen bonds |
CAY10499 | ~70 | Noncompetitive inhibition | Distinct pharmacokinetics |
The uniqueness of CP 640186 lies in its specific structural features that enhance its potency against ACC while also providing potential antiviral properties not seen in other inhibitors .